7-Methyl-5-nitro-1,3-benzoxazol-2-amine
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Overview
Description
7-Methyl-5-nitro-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-nitro-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with appropriate reagents. One common method is the cyclization of 2-aminophenol with nitro-substituted aromatic aldehydes under acidic conditions. The reaction is often catalyzed by acids such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as metal catalysts or ionic liquid catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-nitro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products Formed
Reduction: 7-Methyl-5-amino-1,3-benzoxazol-2-amine.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
7-Methyl-5-nitro-1,3-benzoxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methyl-5-nitro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microbial cells. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-1,3-benzoxazol-2-amine
- N-Methyl-5,7-dinitro-1,3-benzoxazol-2-amine
Uniqueness
7-Methyl-5-nitro-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and nitro groups allows for diverse chemical reactivity and potential biological activities that may not be observed in other benzoxazole derivatives .
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
7-methyl-5-nitro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H7N3O3/c1-4-2-5(11(12)13)3-6-7(4)14-8(9)10-6/h2-3H,1H3,(H2,9,10) |
InChI Key |
ZAHSFRKLNNYLCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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